N-(4-cyanophenyl)benzamide
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Overview
Description
4’-Cyanobenzanilide is an organic compound with the molecular formula C14H10N2O It is a derivative of benzanilide, characterized by the presence of a cyano group (-CN) attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Cyanobenzanilide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of 4’-Cyanobenzanilide.
Industrial Production Methods: In an industrial setting, the production of 4’-Cyanobenzanilide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4’-Cyanobenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 4’-aminobenzanilide.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzanilides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products:
Oxidation: 4-cyanobenzoic acid
Reduction: 4’-aminobenzanilide
Substitution: Various substituted benzanilides depending on the nucleophile used
Scientific Research Applications
4’-Cyanobenzanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Cyanobenzanilide and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Benzanilide: Lacks the cyano group, making it less reactive in certain chemical reactions.
4’-Methoxybenzanilide: Contains a methoxy group instead of a cyano group, leading to different chemical and biological properties.
4’-Acetylbenzanilide:
Uniqueness: 4’-Cyanobenzanilide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
10278-46-3 |
---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(4-cyanophenyl)benzamide |
InChI |
InChI=1S/C14H10N2O/c15-10-11-6-8-13(9-7-11)16-14(17)12-4-2-1-3-5-12/h1-9H,(H,16,17) |
InChI Key |
BXZUKYCXOQHJAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |
10278-46-3 | |
Origin of Product |
United States |
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